molecular formula C11H14ClN3O3 B5805850 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide

Cat. No. B5805850
M. Wt: 271.70 g/mol
InChI Key: SBGZFCXNCZBHPF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN belongs to the class of nitroaromatic compounds, which are known to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is not well understood, but it is believed to act by inducing oxidative stress and DNA damage in cells. 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria by damaging their DNA.
Biochemical and Physiological Effects:
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can reduce tumor growth and increase survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells and bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial drugs. However, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide also has some limitations, such as its low solubility in water and its potential toxicity to normal cells at high doses.

Future Directions

There are several future directions for research on 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide. One area of interest is the development of new synthetic methods for 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the elucidation of the mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide in animal models and clinical trials.

Synthesis Methods

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is typically around 50-60%.

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to possess anticancer, antitumor, and antimicrobial activities. In materials science, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been used as a precursor for the synthesis of novel functional materials such as fluorescent dyes and liquid crystals. In environmental science, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been studied for its potential use as a contaminant tracer in soil and water.

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-4-3-8(12)7-10(9)15(17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGZFCXNCZBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide

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